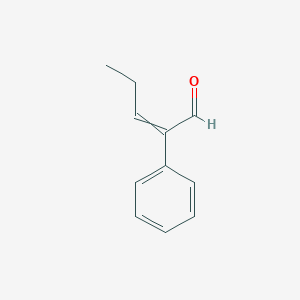

2-Phenyl-2-pentenal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 2-Phenyl-2-pentenal involves a two-carbon homologation of aldehydes and ketones. The procedure includes the use of ethoxyacetylene and borane dimethyl sulfide complex in tetrahydrofuran (THF) under controlled temperature conditions. The reaction mixture is then treated with diethylzinc and hydrocinnamaldehyde, followed by careful quenching and extraction processes to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are meticulously controlled to ensure safety and product purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-2-pentenal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

Oxidation: Phenylpentanoic acid.

Reduction: 2-Phenylpentanol.

Substitution: Various substituted phenylpent-2-enals depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

2-Phenyl-2-pentenal serves as a building block in organic synthesis. It is utilized in the synthesis of more complex organic molecules and as a reagent in various chemical reactions. Its ability to undergo multiple transformations makes it valuable in developing new compounds.

Biology

Research has indicated that this compound possesses significant biological activities , including:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound disrupts bacterial cell membranes, leading to cell lysis and death.

- Antioxidant Activity : It exhibits strong free radical scavenging capabilities, which are essential for preventing oxidative stress-related diseases.

- Potential Anticancer Effects : In vitro studies suggest that it can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Medicine

The therapeutic potential of this compound is under investigation, particularly regarding its efficacy against microbial infections and its role as a possible anticancer agent. Its mechanism involves interacting with cellular components, inhibiting microbial growth, and inducing apoptosis in cancer cells.

Industry

In the flavor and fragrance sectors, this compound is valued for its aromatic properties. It is used as a flavoring agent in food products and as a fragrance component in cosmetics.

Uniqueness

The unique structural configuration of this compound imparts distinct chemical reactivity and aromatic properties compared to similar compounds. Its balance of hydrophobic and hydrophilic regions enhances its effectiveness in applications requiring both solubility and reactivity.

Antimicrobial Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound exhibits significant antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 1.0 mg/mL |

| Candida albicans | 0.75 mg/mL |

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using DPPH and ABTS assays:

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| Ascorbic Acid | 95 | 90 |

| Trolox | 85 | 88 |

| This compound | 80 | 82 |

These results indicate that while not as potent as traditional antioxidants, this compound has significant antioxidant properties.

Potential Anticancer Effects

Emerging studies suggest that this compound may have anticancer properties, particularly in inducing apoptosis in human breast cancer cells (MCF-7):

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

The data indicates a dose-dependent reduction in cell viability, suggesting that higher concentrations significantly impair cancer cell growth.

Case Study: Biomarker for Infection

In a porcine model study investigating pneumonia caused by Staphylococcus aureus, the concentration of exhaled carbonyl compound (including 2-Pentenal) increased significantly post-infection:

Results Summary

The study found that:

- Sensitivity for detecting pneumonia increased from 55% at postoperative day (POD) 3 to 100% by POD 9.

This indicates the potential for using this compound as a clinical biomarker for infections.

Mecanismo De Acción

The mechanism of action of 2-Phenyl-2-pentenal involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. This reactivity is crucial for its biological activities, including its antimicrobial and antioxidant effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Phenylcrotonaldehyde

- 5-Methyl-2-phenylhex-2-enal

- 4-Methyl-2-phenylpent-2-enal

Uniqueness

2-Phenyl-2-pentenal is unique due to its specific structural features and reactivity. Compared to similar compounds, it has a distinct balance of hydrophobic and hydrophilic properties, making it versatile for various applications in flavoring, fragrance, and potential therapeutic uses .

Propiedades

Número CAS |

3491-63-2 |

|---|---|

Fórmula molecular |

C11H12O |

Peso molecular |

160.21 g/mol |

Nombre IUPAC |

(Z)-2-phenylpent-2-enal |

InChI |

InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-9H,2H2,1H3/b11-6+ |

Clave InChI |

YPAJRUMMODCONM-IZZDOVSWSA-N |

SMILES |

CCC=C(C=O)C1=CC=CC=C1 |

SMILES isomérico |

CC/C=C(\C=O)/C1=CC=CC=C1 |

SMILES canónico |

CCC=C(C=O)C1=CC=CC=C1 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-phenyl-2-pentenal in food chemistry?

A1: this compound, also known as 2-phenylpent-2-enal, plays a crucial role as an aroma compound in various food products. Notably, it contributes to the characteristic aroma of crystal malt, a key ingredient in beer brewing []. Research suggests that this compound, along with others like isobutyraldehyde and 2-methylbutanal, significantly shapes the sensory profile of crystal malt [].

Q2: Has this compound been identified in other natural sources?

A2: Beyond crystal malt, this compound has been found in fresh Panax ginseng root []. This discovery marked the first time this phenylalkenal compound was identified as a volatile constituent of ginseng [].

Q3: How does the aroma profile of this compound compare across different food sources?

A3: Interestingly, while this compound contributes to the desirable aroma of crystal malt [], it's notably absent in a mixed protein hydrolyzed seasoning made from soybeans and bonito []. This seasoning, aiming for a lighter, "shoyu-like" flavor profile, lacks this compound and other aldol condensation products typically found in krill-based seasonings []. This suggests that the presence and absence of this compound can significantly influence the final flavor profile of different food products.

Q4: What are the structural characteristics of this compound?

A4: While the provided research doesn't explicitly detail the spectroscopic data for this compound, its derivative, 4-methyl-2-phenylpent-2-enal thiosemicarbazone, offers some structural insights. This derivative exhibits a dihedral angle of 53.15° between the thiosemicarbazone group and the phenyl ring [], suggesting potential steric influences within the parent compound.

Q5: Are there any known synthetic routes to produce this compound derivatives?

A5: Research indicates that 5-methyl-2-phenyl-2-hexenal, a related compound, can be used as a starting material to synthesize various derivatives, including esters []. These derivatives have shown potential as whitening agents and growth regulators, highlighting the possibility of modifying this compound-like structures for different applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.